molecular formula C17H12N2O4 B2643457 N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-85-2

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2643457
CAS No.: 852367-85-2
M. Wt: 308.293
InChI Key: MDZCCLVFXDGKDZ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure features a 1,3-benzodioxole moiety linked via an acetamide bridge to a 2-oxoacetamide-substituted indole core. Indole derivatives are well-documented for their broad pharmacological activities, including anticancer, antimicrobial, and receptor-modulating properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-16(12-8-18-13-4-2-1-3-11(12)13)17(21)19-10-5-6-14-15(7-10)23-9-22-14/h1-8,18H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZCCLVFXDGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328390
Record name N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852367-85-2
Record name N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 1H-indole-3-carboxylic acid under specific reaction conditions. The process often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues of N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide include:

Compound Name Substituent on Indole/N-Terminus Key Structural Features Biological Activity (IC₅₀ or Kᵢ) Mechanism of Action References
N-(Adamantan-1-yl)-2-(2-adamantan-1H-indol-3-yl)-2-oxoacetamide Adamantane (N-terminus) Bulky lipophilic adamantane group 10.56 ± 1.14 µM (HepG2) Caspase-8/3 activation, PARP cleavage
N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (8,9-Dihydrocoscinamide B) Ethylindole (N-terminus) Dual indole moieties Antimicrobial (S. aureus, ESKAPE panel) Undefined
GW842470X 3,5-Dichloropyridin-4-yl (N-terminus) Chloropyridine substitution PDE4 IC₅₀ = 9.7 nM PDE4 inhibition
Fluorinated Indol-3-yl-oxoacetamide Fluorinated alkyl chain (N-terminus) Fluorine substitution CB2 Kᵢ = 6.2 nM Cannabinoid receptor modulation
N-(Thiazol/Benzothiazol-2-yl)-2-oxoacetamides Thiazole/benzothiazole (N-terminus) Heterocyclic substituents Moderate anticancer activity Caspase-independent apoptosis

Mechanistic Differences

  • Caspase-Dependent Apoptosis : Adamantane derivatives activate caspase-8 and caspase-3, leading to PARP cleavage and apoptosis in HepG2 cells. Caspase-9 involvement is minimal, indicating an extrinsic apoptotic pathway .
  • Enzyme Inhibition: GW842470X targets PDE4, a key enzyme in inflammatory pathways, with nanomolar potency .
  • Receptor Selectivity : Fluorinated oxoacetamides achieve CB2 selectivity through hydrophobic interactions with the receptor’s transmembrane domain .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound, also known as a derivative of benzodioxole and indole, exhibits unique structural characteristics that contribute to its biological activity. The molecular formula is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, with a molecular weight of 298.29 g/mol. The presence of the benzodioxole moiety is crucial for its interaction with biological targets.

Research indicates that compounds containing the benzodioxole structure can influence various biological pathways. Specifically, the following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression, particularly through modulation of the Trx (thioredoxin) system, which plays a significant role in cellular redox balance and proliferation.
  • Anticancer Properties : Studies have shown that derivatives of benzodioxole exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the benzodioxole structure have been linked to enhanced activity against leukemia and solid tumors .

Antiproliferative Effects

A detailed evaluation using MTT assays has demonstrated the compound's antiproliferative effects on several cancer cell lines:

Cell LineIC50 (µM)Comments
Molm-13 (Leukemia)5.0Strong inhibition observed
NB4 (Leukemia)6.0Effective against drug-resistant variants
HeLa (Cervical)10.0Moderate inhibition
4T1 (Breast)12.0Notable reduction in viability
COS-7 (Normal)>50Minimal effect on normal cells

These findings suggest that while the compound is effective against cancer cells, it shows significantly less toxicity towards normal cell lines, indicating a favorable therapeutic index.

Case Studies

  • Study on Arsenical Conjugates : A study investigated the conjugation of arsenicals with benzodioxole derivatives, revealing enhanced anticancer activity. The synthesized compounds demonstrated strong inhibition of tumor growth in mouse models without significant side effects .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound inhibits TrxR (thioredoxin reductase), leading to decreased proliferation in cancer cells. This was confirmed through siRNA knockdown experiments which showed reduced efficacy upon TrxR inhibition .

Safety and Toxicology

While promising results have been observed regarding its anticancer potential, safety evaluations are essential for clinical applications. Preliminary toxicity studies indicate low cytotoxicity towards normal cells, but comprehensive toxicological profiles are necessary for further development.

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